Benzhydrocodone - 1259440-61-3

Benzhydrocodone

Catalog Number: EVT-10949469
CAS Number: 1259440-61-3
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzhydrocodone is a benzylic prodrug of hydrocodone. It was developed in an effort to reduce parenteral bioavailability of the active metabolite as a deterrent to abuse. Benzhydrocodone is indicated for use in the short-term management of pain. It was first approved by the FDA in February 2018 in combination with [acetaminophen] under the trade name Apadaz, marketed by KVK Tech and developed by KemPharm.
Source and Classification

Benzhydrocodone is synthesized from hydrocodone, which is itself derived from codeine. As a prodrug, its classification falls within the category of opioid analgesics, specifically designed to provide pain relief while potentially offering a lower abuse profile compared to traditional hydrocodone formulations. Its approval was partly based on studies indicating that it has a lower potential for abuse compared to other opioid combinations .

Synthesis Analysis

Methods and Technical Details

The synthesis of benzhydrocodone hydrochloride typically involves the esterification of hydrocodone with benzoic acid, requiring an acid catalyst and reflux conditions to ensure complete reaction. The reaction can be summarized as follows:

  1. Reactants: Hydrocodone and benzoic acid.
  2. Catalyst: Acid catalyst (e.g., sulfuric acid).
  3. Conditions: Reflux under controlled temperature.
  4. Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity .

In industrial settings, this process is scaled up using continuous flow systems and industrial reactors, while maintaining stringent quality control measures such as high-performance liquid chromatography to ensure product consistency and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of benzhydrocodone is C25H25NO4C_{25}H_{25}NO_4, with a molar mass of approximately 403.478 g/mol. The molecular structure consists of a morphinan backbone with a benzoate group attached, which is crucial for its function as a prodrug.

  • IUPAC Name: [Specific IUPAC name not provided in sources]
  • CAS Number: 1379679-42-1
  • SMILES Notation: Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C
  • InChI Key: VVCUIDHKAHHSAN-RFIUKBLMSA-N

The three-dimensional structure can be visualized using molecular modeling software or databases like PubChem .

Chemical Reactions Analysis

Reactions and Technical Details

Benzhydrocodone primarily undergoes hydrolysis in biological systems, where the ester bond between hydrocodone and benzoic acid is cleaved by enzymes such as esterases found in the gastrointestinal tract. This reaction can be illustrated as follows:

  1. Reaction Type: Hydrolysis.
  2. Conditions: Aqueous environment at physiological pH (~7.4) and temperature (37°C).
  3. Products: The primary products are hydrocodone (active analgesic) and benzoic acid (byproduct) upon cleavage of the ester bond.

This hydrolysis reaction plays a significant role in the pharmacokinetics of benzhydrocodone, influencing its efficacy as an analgesic.

Mechanism of Action

Benzhydrocodone acts as a prodrug that is metabolized into hydrocodone following its administration. Once converted, hydrocodone binds to mu-opioid receptors in the central nervous system, leading to analgesia through several mechanisms:

  • Agonist Activity: Hydrocodone exhibits full agonist activity at mu-opioid receptors.
  • Pain Relief Mechanism: The exact mechanism remains partially understood but involves modulation of pain pathways in the brain and spinal cord.
  • Pharmacokinetics: Benzhydrocodone's conversion to hydrocodone occurs via enzymatic action in the intestines, with notable metabolic pathways including O-demethylation via cytochrome P450 enzymes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data not provided.

Chemical Properties

  • Stability: Subject to hydrolysis under physiological conditions.
  • Reactivity: Primarily reacts through hydrolysis; stable under standard storage conditions.

These properties are critical for understanding how benzhydrocodone behaves in pharmaceutical formulations and its interaction with biological systems.

Applications

Benzhydrocodone has significant applications in clinical settings:

  • Pain Management: Used for short-term management of acute pain severe enough to require an opioid analgesic.
  • Research Applications: Studied for its pharmacokinetic properties and potential lower abuse profile compared to traditional opioid formulations .
Introduction to Benzhydrocodone in the Context of Opioid Pharmacology

Historical Development and Rationale for Prodrug Design in Opioid Analgesics

The development of benzhydrocodone is rooted in the long history of opioid alkaloid isolation and modification. Following Friedrich Sertürner’s isolation of morphine from opium in 1806, semi-synthetic modifications of natural opiates yielded derivatives like hydrocodone, oxycodone, and hydromorphone [1]. Benzhydrocodone continues this tradition as a hydrocodone prodrug, synthesized by conjugating hydrocodone with benzoic acid via an ester bond [3] [4]. This design leverages Ligand-Activated Therapy (LAT) technology, where intestinal enzymes cleave the benzoate moiety to release active hydrocodone exclusively after oral ingestion [4] [7].

The prodrug strategy aims to circumvent non-oral routes of abuse—particularly insufflation and injection—by rendering manipulated forms pharmacologically inefficient. Traditional immediate-release hydrocodone formulations are susceptible to crushing or solubilization for rapid systemic delivery. By contrast, benzhydrocodone’s covalent modification delays hydrocodone liberation and reduces peak plasma concentrations when tampered with, theoretically diminishing its reinforcing effects [4] [7]. This approach emerged alongside physical barrier technologies (e.g., crush-resistant polymers) and agonist-antagonist combinations as part of the FDA’s encouraged development of abuse-deterrent opioids [2] [9].

Benzhydrocodone’s Role in Addressing the Opioid Crisis: A Critical Analysis of Abuse-Deterrent Claims

Benzhydrocodone/acetaminophen (marketed as Apadaz™) received FDA approval in 2018 for short-term acute pain management, with labeling emphasizing its reduced intranasal abuse potential but notably lacking formal "abuse-deterrent" classification [3] [4] [9]. Key evidence supporting this claim derived from human abuse potential studies:

  • Intranasal Pharmacokinetics: Insufflated benzhydrocodone demonstrated 36% lower peak plasma hydrocodone concentration (C~max~) and delayed time-to-peak effect (T~max~ = 1.75 hours vs. 0.5 hours) compared to insufflated hydrocodone bitartrate [4].
  • Abuse Quotient Reduction: The abuse quotient (C~max~/T~max~), a predictor of reward potential, was 47% lower for intranasal benzhydrocodone versus hydrocodone [4].
  • Subjective Measures: Recreational users reported lower "drug liking" scores (67.4 vs. 73.2 on visual analog scale) and greater nasal irritation with benzhydrocodone [4] [7].

Table 1: Abuse-Related Pharmacokinetic Parameters of Intranasal Benzhydrocodone vs. Hydrocodone

ParameterBenzhydrocodoneHydrocodone BitartrateReduction
C~max~ (ng/mL)34.739.111%
T~max~ (hours)1.750.5250% delay
Abuse Quotient17%31.9%47%
Drug Liking (E~max~)67.473.2Significant

Despite these findings, critical limitations persist:

  • Oral Abuse Unaffected: As with most abuse-deterrent formulations (ADFs), benzhydrocodone remains vulnerable to oral overdose, the most common abuse route [2] [9].
  • Real-World Impact Unproven: Population-level reductions in opioid abuse remain unsubstantiated for benzhydrocodone, mirroring broader challenges in proving ADF public health benefits [7] [9].
  • Regulatory Caution: The FDA declined to grant it Category 4 (post-marketing real-world evidence) abuse-deterrent status, reflecting insufficient data on actual misuse rates [4] [9]. Consequently, some experts argue it may inadvertently contribute to the opioid crisis by adding another accessible opioid formulation without robust safeguards against oral misuse [4].

Comparative Positioning Within the Morphinan Class: Structural and Functional Differentiation

Benzhydrocodone belongs to the morphinan family—characterized by a tetracyclic scaffold integrating phenanthrene and piperidine rings [5] [8]. This class includes natural alkaloids (morphine, codeine, thebaine), semi-synthetics (hydrocodone, oxycodone), and synthetics (butorphanol). Benzhydrocodone differentiates itself through its prodrug configuration and esterification pattern:

  • Core Structure: Retains the morphinan backbone with a 4,5α-epoxy bridge and 3-methoxy group like codeine and hydrocodone [5]. Unlike thebaine-derived opioids (e.g., oxycodone), it derives from hydrocodone.
  • Prodrug Activation: The benzoate ester at carbon 6 must be hydrolyzed by intestinal carboxylesterases to yield active hydrocodone [3] [4]. This contrasts with non-prodrug morphinans (e.g., morphine) that bind receptors directly.
  • Receptor Activity: As hydrocodone’s prodrug, benzhydrocodone indirectly acts as a full agonist at μ-opioid receptors (MOP), with lower affinity for κ-opioid (KOP) and δ-opioid (DOP) receptors [1] [8]. This distinguishes it from mixed agonist-antagonists like butorphanol (KOP agonist/MOP partial antagonist) [10].

Properties

CAS Number

1259440-61-3

Product Name

Benzhydrocodone

IUPAC Name

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1

InChI Key

VPMRSLWWUXNYRY-PJCFOSJUSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.